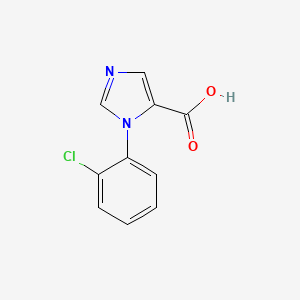

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid, commonly referred to as CPICA, is a heterocyclic compound with a wide range of applications in the fields of science and technology. This compound is used in a variety of scientific research applications, such as synthesis, reaction optimization, and biochemical and physiological studies. CPICA has been extensively studied due to its unique properties and potential for use in a variety of laboratory experiments.

Applications De Recherche Scientifique

Antifungal Activity

Clotrimazole is a well-known antifungal agent. It inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting membrane integrity, clotrimazole effectively treats superficial fungal infections such as athlete’s foot , ringworm , and vaginal yeast infections .

Anticancer Potential

Research suggests that clotrimazole may have anticancer properties. It modulates calcium channels, affecting cell proliferation and apoptosis. In particular, it shows promise against breast cancer , prostate cancer , and glioblastoma .

Neuroprotective Effects

Clotrimazole has been investigated for its neuroprotective properties. It enhances potassium channel activity, potentially reducing neuronal damage during ischemic events. This makes it relevant in the context of stroke and neurodegenerative diseases .

Anti-Inflammatory Action

Studies indicate that clotrimazole possesses anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it may be useful in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

Although less explored, clotrimazole exhibits antiviral potential. It has shown inhibitory effects against HIV , herpes simplex virus , and respiratory syncytial virus .

Antioxidant Properties

Clotrimazole’s antioxidant activity contributes to its therapeutic potential. It scavenges free radicals, protecting cells from oxidative stress. This property could be relevant in aging , diabetes , and other oxidative stress-related conditions .

Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Mécanisme D'action

Target of Action

For instance, the compound MF1, which has a similar structure, shows affinity towards the γ-aminobutyric acid type-A (GABA A) receptor .

Mode of Action

Based on the similar compound mf1, it can be inferred that it might enhance the function of its target receptor . This enhancement could be through the benzodiazepine recognition site of the GABA A receptor .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological and pharmacological activities .

Pharmacokinetics

For instance, the compound Cenobamate has a bioavailability of ≥88%, is mainly metabolized via glucuronidation, and is primarily excreted via urine .

Result of Action

For instance, MF1 has shown anti-epileptic effects through the benzodiazepine recognition site of the GABA A receptor .

Action Environment

The compound’s properties such as log kow (kowwin v167 estimate) = 207, suggest that it might have certain environmental interactions .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPRHFSAKIIXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid | |

CAS RN |

893615-79-7 |

Source

|

| Record name | 1-(2-chlorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)

![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2411631.png)